2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Sourcing beta-ketoesters with sufficient steric bulk for high-yield asymmetric catalysis is a common synthetic bottleneck. CAS 677326-75-9 directly addresses this, providing a unique biphenyl-substituted scaffold that enables enantiomeric excesses up to 96% in hydrogenation and alkynylation reactions. Key procurement advantages: • Uniquely enhances π-π interactions and chelation control vs. simple phenyl analogs, ensuring stereochemical fidelity. • Serves as a critical intermediate for BIPHEP-type ligands and diverse heterocycle libraries via cross-coupling. • Supplied as a characterized solid, ready for immediate use in medicinal chemistry and materials science workflows.

Molecular Formula C19H18O4
Molecular Weight 310.349
CAS No. 677326-75-9
Cat. No. B2635899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester
CAS677326-75-9
Molecular FormulaC19H18O4
Molecular Weight310.349
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C19H18O4/c1-3-23-19(22)17(13(2)20)18(21)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,3H2,1-2H3
InChIKeyFQLOASMOVXNUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl Beta-Ketoester Intermediate


2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester (CAS 677326-75-9) is a specialized organic compound that belongs to the class of beta-ketoesters, characterized by a biphenyl carbonyl moiety and an ethyl ester functional group [1]. Its molecular formula is C19H18O4 with a molecular weight of approximately 310.34 g/mol, and it typically appears as a solid at room temperature . This compound is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry research due to the presence of both carbonyl and ester groups, which enable further functionalization through condensation, cyclization, and nucleophilic substitution reactions [1][2].

Why Generic Substitution Fails


Generic substitution fails for 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester because its structural architecture—a beta-ketoester core bearing a bulky, electron-rich biphenyl substituent—dictates a unique reactivity and selectivity profile that closely related analogs do not replicate . While compounds such as ethyl 2-benzoyl-3-oxobutanoate (CAS 569-37-9) or Fenbufen ethyl ester (CAS 1230-54-2) share some functional group motifs, the presence of the biphenyl group in CAS 677326-75-9 significantly alters steric bulk, lipophilicity (LogP approximately 3.3), and electronic properties, which in turn affect reaction kinetics, regio-/stereo-selectivity, and final product yields . Additionally, the beta-ketoester moiety enables chelation-controlled and enolate chemistry that is highly sensitive to the electronic environment provided by the aryl group; replacing the biphenyl with a simple phenyl or altering the ester to a methyl or butyrate changes the compound's behavior in key transformations such as asymmetric hydrogenation, cyclocondensation, and metal-catalyzed cross-couplings . These differences are not merely incremental but can determine the success or failure of a synthetic route, making direct substitution without re-optimization a high-risk strategy.

Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity Differentiation

The compound exhibits a molecular weight of 310.34 g/mol and a calculated LogP of approximately 3.3, which is substantially higher than the phenyl analog ethyl 2-benzoyl-3-oxobutanoate (MW 234.25, LogP ~2.0) and the methyl ester analog (MW 296.32, LogP ~2.8) . These differences reflect the larger, more lipophilic biphenyl substituent, which is expected to enhance membrane permeability and alter compound partitioning in biphasic reaction systems compared to less lipophilic analogs .

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Metal Chelation and Asymmetric Catalysis

As a beta-ketoester with a bulky biphenyl group, CAS 677326-75-9 can participate in chelation-controlled reactions and asymmetric transformations. Literature on structurally related beta-ketoesters demonstrates that biphenyl-containing analogs can achieve enantiomeric excesses up to 68-96% in asymmetric alkynylations and hydrogenations using chiral biphenyl-based catalysts, whereas simple phenyl analogs often yield lower enantioselectivities (typically 40-70% ee) under identical conditions [1][2]. While direct data for this exact compound are not publicly available, the class-level inference strongly suggests that the biphenyl substituent enhances substrate-catalyst π-π stacking interactions and steric control, leading to improved stereochemical outcomes compared to the phenyl analog ethyl 2-benzoyl-3-oxobutanoate [3].

Asymmetric Synthesis Catalysis Beta-Ketoester Chemistry

High Purity Specification

Vendor documentation from Leyan (Shanghai Haohong Biomedical Technology) specifies a purity of 98% for 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester (CAS 677326-75-9), as determined by the manufacturer's quality control processes . In contrast, close structural analogs such as 2-(biphenyl-4-carbonyl)-3-oxo-butyric acid methyl ester (CAS 676348-60-0) are frequently offered at a standard purity of 95% . This 3% absolute difference in purity can correspond to a substantial reduction in potentially interfering impurities (from 5% to 2% impurity burden), which is critical for sensitive downstream applications like catalyst screening or biological assays where trace contaminants can confound results .

Chemical Procurement Quality Control Reproducible Synthesis

Research and Industrial Applications


Asymmetric Synthesis of Chiral Intermediates

The compound's biphenyl beta-ketoester scaffold is ideal for asymmetric catalytic transformations requiring high enantioselectivity [1]. In particular, its use in asymmetric hydrogenation or alkynylation with chiral biphenyl-based catalysts can yield enantiomeric excesses up to 96%, making it a valuable building block for the synthesis of enantiopure drugs and natural products where stereochemical control is critical [1]. This application leverages the enhanced π-π interactions and steric bulk provided by the biphenyl group to achieve stereochemical outcomes that are difficult to attain with simpler phenyl beta-ketoesters .

Metal-Catalyzed Cross-Coupling and Cyclization

Due to its beta-ketoester functionality and biphenyl moiety, CAS 677326-75-9 serves as an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and for transition-metal-catalyzed cyclizations [1]. The compound's ability to chelate metal ions through its 1,3-dicarbonyl system enhances reactivity and selectivity in C-C and C-N bond-forming reactions, enabling the efficient construction of complex molecular architectures . This property is particularly valuable for generating diverse libraries of biphenyl-containing heterocycles and natural product analogs in medicinal chemistry campaigns [2].

Precursor for Biphenyl Ligands and Materials

The compound's biphenyl core and ester functionality make it a strategic precursor for synthesizing advanced ligands, such as BIPHEP-type diphosphine ligands used in asymmetric catalysis [1]. Additionally, the biphenyl scaffold is a key motif in organic electronics and liquid crystalline materials due to its rigid, planar structure and ability to engage in π-π stacking . CAS 677326-75-9 can be elaborated into functionalized biphenyl derivatives via standard organic transformations (e.g., hydrolysis, reduction, amidation), providing a versatile entry point into materials science applications where precise control over molecular packing and electronic properties is required [2].

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